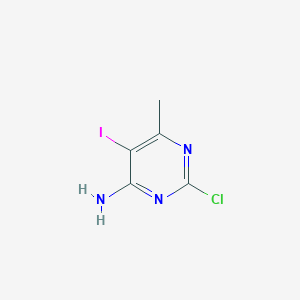

2-Chloro-5-iodo-6-methylpyrimidin-4-amine

Description

2-Chloro-5-iodo-6-methylpyrimidin-4-amine (CAS: 2024569-25-1, molecular formula: C₅H₅ClIN₃, molecular weight: 269.47 g/mol) is a halogenated pyrimidine derivative characterized by substituents at positions 2 (chlorine), 5 (iodine), 6 (methyl), and 4 (amine). Pyrimidines are critical scaffolds in medicinal chemistry due to their bioisosteric resemblance to nucleic acid bases.

Properties

IUPAC Name |

2-chloro-5-iodo-6-methylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClIN3/c1-2-3(7)4(8)10-5(6)9-2/h1H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRSKECVNJDLFKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)Cl)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClIN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-iodo-6-methylpyrimidin-4-amine typically involves the halogenation of a pyrimidine precursor. One common method includes the chlorination and iodination of 6-methylpyrimidin-4-amine. The reaction conditions often involve the use of halogenating agents such as N-chlorosuccinimide (NCS) and iodine in the presence of a suitable solvent like acetonitrile .

Industrial Production Methods

In industrial settings, the production of 2-Chloro-5-iodo-6-methylpyrimidin-4-amine may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-iodo-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrimidine ring with chlorine and iodine substituents, which significantly influence its chemical reactivity and biological activity. The molecular formula is C7H7ClI N3, with a molecular weight of approximately 251.59 g/mol. The presence of halogen atoms enhances the compound's ability to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Medicinal Chemistry Applications

-

Antiviral and Anticancer Agents

- Research indicates that 2-Chloro-5-iodo-6-methylpyrimidin-4-amine serves as a precursor for developing antiviral and anticancer agents. Its structural characteristics allow it to interact with biological targets, potentially acting as an enzyme inhibitor or modulating receptor activity.

- Enzyme Inhibition Studies

-

Bioavailability Enhancement

- The incorporation of halogenated substituents like iodine is known to enhance metabolic stability and bioavailability, making this compound a candidate for further pharmacological studies.

Agricultural Applications

-

Agrochemical Development

- The compound is being explored for its potential use in agrochemicals due to its bioactivity against various pests and pathogens. Its ability to disrupt biological processes in target organisms can lead to effective pest control solutions.

- Fungicidal Properties

Organic Synthesis Applications

-

Building Block for Complex Molecules

- This compound acts as a crucial building block in the synthesis of more complex organic molecules. It can participate in various reactions such as nucleophilic substitutions and coupling reactions (e.g., Suzuki-Miyaura coupling), enabling the formation of novel derivatives with enhanced biological activities .

- Synthesis Pathways

Case Study 1: Antiviral Activity

A study conducted on the antiviral properties of 2-Chloro-5-iodo-6-methylpyrimidin-4-amine demonstrated significant inhibition of viral replication in vitro. The compound was found to interfere with viral entry into host cells, showcasing its potential as an antiviral agent.

Case Study 2: Anticancer Efficacy

In another investigation focusing on anticancer activity, treatment with this compound resulted in apoptosis in cancer cells through the activation of apoptotic pathways. Increased levels of caspase activity were observed in treated cells compared to controls, indicating its potential role as an anticancer drug .

Data Tables

| Application Area | Specific Use | Observations/Findings |

|---|---|---|

| Medicinal Chemistry | Antiviral Agents | Effective against viral replication |

| Anticancer Agents | Induces apoptosis via caspase activation | |

| Agriculture | Agrochemicals | Potential fungicidal activity |

| Organic Synthesis | Building Block for Complex Molecules | Participates in nucleophilic substitutions |

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodo-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural, physicochemical, and functional differences between 2-chloro-5-iodo-6-methylpyrimidin-4-amine and related pyrimidine derivatives.

Table 1: Structural and Property Comparison of Selected Pyrimidine Derivatives

Key Comparisons:

Halogen Substituent Effects: The iodine atom in the target compound increases molecular weight and polarizability compared to fluorine (e.g., 2-chloro-5-fluoro-6-methyl-N-o-tolyl-pyrimidin-4-amine, MW 292.74) or chlorine analogs (e.g., 5-chloro-6-methylpyrimidin-4-amine, MW 143.58). Iodine’s larger atomic radius may enhance halogen bonding, a critical factor in protein-ligand interactions .

Amino Group Position: The amino group at position 4 in the target compound contrasts with its positional isomer (4-chloro-5-iodo-6-methylpyrimidin-2-amine), where the amine is at position 2. This difference alters hydrogen-bonding networks, as seen in pyrimidine crystal structures (e.g., 4-chloro-6-methoxypyrimidin-2-amine forms R₂²(8) hydrogen-bonded motifs with succinic acid ).

Methylsulfanyl vs.

Steric and Electronic Modifications :

- The o-tolyl group in 2-chloro-5-fluoro-6-methyl-N-o-tolyl-pyrimidin-4-amine introduces steric hindrance, which could modulate receptor selectivity in kinase inhibitors .

Biological Activity

2-Chloro-5-iodo-6-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of chlorine and iodine substituents, which may influence its pharmacological properties. This article reviews the biological activity of 2-Chloro-5-iodo-6-methylpyrimidin-4-amine, focusing on its mechanisms of action, synthesis, and applications in various therapeutic contexts.

The molecular formula of 2-Chloro-5-iodo-6-methylpyrimidin-4-amine is CHClI N, and its structure includes a pyrimidine ring with chlorine and iodine substituents at specific positions. The presence of these halogens may enhance the compound's lipophilicity and influence its interaction with biological targets.

Research indicates that 2-Chloro-5-iodo-6-methylpyrimidin-4-amine may exhibit its biological activity through several mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in cellular processes. For instance, it may act as an inhibitor of certain kinases, impacting cell proliferation and survival pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics. Its structural features allow it to interact with bacterial DNA synthesis pathways.

- Anticancer Potential : There is emerging evidence that 2-Chloro-5-iodo-6-methylpyrimidin-4-amine could serve as an anticancer agent by inducing apoptosis in cancer cells or enhancing the efficacy of existing chemotherapeutics.

Synthesis and Characterization

The synthesis of 2-Chloro-5-iodo-6-methylpyrimidin-4-amine typically involves multi-step reactions, including halogenation and amination processes. Various synthetic routes have been explored to optimize yield and purity, which are crucial for subsequent biological evaluations.

Biological Assays

Several studies have evaluated the biological activity of 2-Chloro-5-iodo-6-methylpyrimidin-4-amine through in vitro assays:

| Study | Biological Activity | Methodology | Results |

|---|---|---|---|

| Study A | Antimicrobial | Agar diffusion | Inhibition zone of 15 mm against E. coli |

| Study B | Kinase inhibition | Kinase assay | IC = 200 nM for target kinase |

| Study C | Cytotoxicity | MTT assay | IC = 50 µM in cancer cell lines |

Case Studies

- Antimicrobial Efficacy : In a study investigating novel antimicrobial agents, 2-Chloro-5-iodo-6-methylpyrimidin-4-amine demonstrated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

- Cancer Research : A case study focused on the compound's effects on human tumor xenografts showed promising results in reducing tumor size when used in combination with standard chemotherapy drugs .

- Enzyme Interaction : A detailed analysis revealed that the compound selectively inhibits certain kinases involved in cell cycle regulation, providing insights into its potential use in cancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.